molecular formula C25H27Cl2N5O3 B106860 N-Desmethyl bosutinib CAS No. 380843-81-2

N-Desmethyl bosutinib

Katalognummer B106860
CAS-Nummer: 380843-81-2
Molekulargewicht: 516.4 g/mol
InChI-Schlüssel: WJNXCARNBUNEMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of N-Desmethyl bosutinib is characterized by a 7-alkoxy-3-quinolinecarbonitrile core . The compound has a molecular weight of 516.4 g/mol . The InChI and Canonical SMILES representations provide further details about its molecular structure .


Physical And Chemical Properties Analysis

N-Desmethyl bosutinib has a molecular weight of 516.4 g/mol and a XLogP3-AA value of 4.9, which is a measure of its lipophilicity .

Wissenschaftliche Forschungsanwendungen

  • Efficacy in Chronic Myeloid Leukemia Treatment : Bosutinib, as a potent dual SRC/ABL kinase inhibitor, has shown significant efficacy in treating Philadelphia chromosome-positive chronic myeloid leukemia (CML), particularly in cases resistant to prior therapy. It has been compared with imatinib for first-line treatment in chronic-phase CML, demonstrating higher rates of major molecular response and complete cytogenetic response, suggesting its effectiveness as a first-line treatment for chronic-phase CML (Cortes et al., 2017).

  • Application in Drug-Drug and Drug-Disease Interaction Studies : Physiologically based pharmacokinetic (PBPK) models of bosutinib have been developed to predict drug-drug interactions (DDI) and drug-disease interactions (DDZI) in patients with renal and hepatic impairment. These models help in understanding the pharmacokinetics of bosutinib, indicating its application in personalized medicine (Ono et al., 2017).

  • Effectiveness in Imatinib-Resistant or Intolerant CML : Research has shown that bosutinib is effective and tolerable as a second-line therapy for patients with imatinib-resistant or intolerant chronic phase CML. This is crucial for patients who do not respond to first-line treatments (Gambacorti-Passerini et al., 2014).

  • Preclinical Studies in CML : Preclinical studies of bosutinib have demonstrated its potency as an antiproliferative and proapoptotic agent in CML cells. These studies lay the groundwork for its clinical application and provide insight into its mechanisms of action at the molecular level (Boschelli et al., 2010).

  • Effectiveness after Multiple TKI Failures : Bosutinib has shown efficacy in chronic phase CML after failure of multiple tyrosine kinase inhibitors (TKIs), including imatinib, dasatinib, and nilotinib. This highlights its role as a valuable treatment option for patients with limited alternatives (Khoury et al., 2012).

  • Long-term Efficacy and Safety : Studies have confirmed the long-term efficacy and manageable toxicity profile of bosutinib in chronic phase CML patients resistant or intolerant to prior treatments, further supporting its role in long-term management of CML (Cortes et al., 2016).

Zukünftige Richtungen

Future directions in the treatment of chronic myeloid leukemia (CML) include new frontline approaches and approaches to deepen remission, second treatment-free remission studies, and the treatment of refractory disease . The development of novel tyrosine kinase inhibitors remains a major focus .

Eigenschaften

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl2N5O3/c1-33-22-13-21(18(26)11-19(22)27)31-25-16(14-28)15-30-20-12-24(23(34-2)10-17(20)25)35-9-3-6-32-7-4-29-5-8-32/h10-13,15,29H,3-9H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNXCARNBUNEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl bosutinib

CAS RN

380843-81-2
Record name N-Desmethyl bosutinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL BOSUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8870T6W3VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl bosutinib
Reactant of Route 2
N-Desmethyl bosutinib
Reactant of Route 3
N-Desmethyl bosutinib
Reactant of Route 4
N-Desmethyl bosutinib
Reactant of Route 5
Reactant of Route 5
N-Desmethyl bosutinib
Reactant of Route 6
Reactant of Route 6
N-Desmethyl bosutinib

Citations

For This Compound
11
Citations
R Abbas, S Chalon, C Leister, ME Gaaloul… - Cancer chemotherapy …, 2013 - Springer
… [M2 (oxydechlorinated bosutinib) and M5 (N-desmethyl bosutinib)] by liquid chromatography/tandem … M2 oxydechlorinated bosutinib, M5 N-desmethyl bosutinib, SD standard …
Number of citations: 34 link.springer.com
J Adiwidjaja, AV Boddy, AJ McLachlan - Pharmaceutical research, 2020 - Springer
… The formation rates of N-desmethyl imatinib (NDMI) and N-desmethyl bosutinib (M5) were determined over the concentration range of 5–100 μmol. L −1 for the respective parent …
Number of citations: 14 link.springer.com
R Abbas, J Boni, D Sonnichsen - Drug Metabolism and Personalized …, 2015 - degruyter.com
Background: Bosutinib is an orally bioavailable dual Src/Abl tyrosine kinase inhibitor and a CYP3A4 enzyme substrate. This study assessed the safety, tolerability, and …
Number of citations: 24 www.degruyter.com
J Adiwidjaja, AV Boddy… - British Journal of Clinical …, 2020 - Wiley Online Library
… imatinib (D–F) and CYP3A4-mediated formation of N-desmethyl bosutinib (G–I). Formation rates of N-desmethyl bosutinib were expressed as peak ratios to the internal standard due to …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
J Adiwidjaja, AV Boddy, AJ McLachlan - European Journal of Clinical …, 2022 - Springer
… Formation of N-desmethyl imatinib (NDMI) and N-desmethyl bosutinib were determined … of N-desmethyl bosutinib. The formation rates of NDMI and N-desmethyl bosutinib were …
Number of citations: 5 link.springer.com
V Kumar, P Singh, SK Gupta, V Ali, M Verma - Molecular and Cellular …, 2022 - Springer
… After CYP3A4 activity, two primary bosutinib-related metabolites, ie, oxidized bosutinib (M2) and N-desmethyl bosutinib (M5) were found to circulate, and both were considered to be …
Number of citations: 21 link.springer.com
S Yamazaki, CM Loi, E Kimoto, C Costales… - Drug Metabolism and …, 2018 - ASPET
… finding appeared to be consistent with in vitro metabolism data showing much higher K m estimates of two major metabolites (8–23 μM for oxydechlorinated and N-desmethyl bosutinib) …
Number of citations: 18 dmd.aspetjournals.org
AS Kalgutkar, D Dalvie - Annual review of pharmacology and …, 2015 - annualreviews.org
… In humans, bosutinib is metabolized primarily by CYP3A4 to yield N-desmethyl bosutinib and oxydechlorinated bosutinib as major circulating metabolites. The oxydechlorinated …
Number of citations: 100 www.annualreviews.org
Y Cass, TH Connor… - Journal of Oncology …, 2017 - journals.sagepub.com
… administration of a single dose [14C]-bosutinib in a mass balance study, the major components in feces were unchanged bosutinib (∼ 40% of dose) and N-desmethyl-bosutinib (M5), …
Number of citations: 25 journals.sagepub.com
AS Kalgutkar - Current Medicinal Chemistry, 2015 - ingentaconnect.com
… In humans, bosutinib is primarily metabolized by CYP3A4 to yield N-desmethyl bosutinib and oxydechlorinated bosutinib as major circulating metabolites. The oxydechlorinated …
Number of citations: 44 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.